molecular formula C37H64N7O18P3S B1195892 3-Oxopalmitoyl-CoA CAS No. 34619-89-1

3-Oxopalmitoyl-CoA

Cat. No.: B1195892
CAS No.: 34619-89-1
M. Wt: 1019.9 g/mol
InChI Key: NQMPLXPCRJOSHL-BBECNAHFSA-N
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Description

3-Oxopalmitoyl-CoA: is a derivative of coenzyme A, specifically the S-(3-oxopalmitoyl) derivative. It is a long-chain 3-oxo-fatty acyl-CoA and plays a significant role in various metabolic pathways, particularly in fatty acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxopalmitoyl-CoA can be synthesized through the enzymatic oxidation of palmitoyl-CoA. The process involves the use of specific enzymes such as acyl-CoA oxidase, which catalyzes the oxidation of palmitoyl-CoA to this compound .

Industrial Production Methods: Industrial production of this compound typically involves biotechnological methods using microorganisms like Escherichia coli and Saccharomyces cerevisiae. These microorganisms are genetically engineered to overexpress the necessary enzymes for the production of this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Enzymes like acyl-CoA oxidase are commonly used.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

  • Acetyl-CoA
  • Myristoyl-CoA
  • Palmitoyl-CoA

Mechanism of Action

3-Oxopalmitoyl-CoA exerts its effects primarily through its role in the β-oxidation pathway. It is converted to acetyl-CoA and myristoyl-CoA by the action of specific enzymes. The acetyl-CoA produced enters the citric acid cycle, contributing to the production of ATP, which is the primary energy currency of the cell .

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexadecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t26-,30-,31-,32+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMPLXPCRJOSHL-BBECNAHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297136
Record name Coenzyme A, S-(3-oxohexadecanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1019.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34619-89-1
Record name Coenzyme A, S-(3-oxohexadecanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34619-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Ketohexadecanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034619891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coenzyme A, S-(3-oxohexadecanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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